(2S)-2,3-Dichloropropan-1-OL

Enantioselective Synthesis Biocatalysis Chiral Resolution

(2S)-2,3-Dichloropropan-1-OL is a chiral C3 chlorohydrin and an enantiopure building block of strategic importance for the synthesis of optically active pharmaceuticals and fine chemicals. As a key intermediate, its high enantiomeric purity (frequently exceeding 99% ee when properly sourced) enables the construction of complex chiral molecules.

Molecular Formula C3H6Cl2O
Molecular Weight 128.98 g/mol
Cat. No. B8253639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,3-Dichloropropan-1-OL
Molecular FormulaC3H6Cl2O
Molecular Weight128.98 g/mol
Structural Identifiers
SMILESC(C(CCl)Cl)O
InChIInChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m1/s1
InChIKeyZXCYIJGIGSDJQQ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procurement Teams and Formulation Scientists Need to Understand (2S)-2,3-Dichloropropan-1-OL's Role in Chiral Synthesis and Industrial Biocatalysis


(2S)-2,3-Dichloropropan-1-OL is a chiral C3 chlorohydrin and an enantiopure building block of strategic importance for the synthesis of optically active pharmaceuticals and fine chemicals [1]. As a key intermediate, its high enantiomeric purity (frequently exceeding 99% ee when properly sourced) enables the construction of complex chiral molecules [2]. Its primary value lies not in its isolated properties, but in its function as a precursor to optically active epichlorohydrin, a critical intermediate for synthesizing enantiopure beta-blockers and ferroelectric liquid crystals [1]. Understanding its stereochemical identity is crucial, as the corresponding racemic mixture (CAS 616-23-9) and the (R)-enantiomer cannot be substituted for (2S)-2,3-dichloropropan-1-OL in asymmetric synthesis without leading to different or diminished stereochemical outcomes .

Avoid Costly Synthesis Failures: Why (2S)-2,3-Dichloropropan-1-OL Cannot Be Replaced by Its Racemate or the (R)-Enantiomer


Substituting (2S)-2,3-dichloropropan-1-OL with its racemic mixture or the (R)-enantiomer in downstream synthesis is a predictable and well-documented cause of process failure and lost material. Enantiomers interact with chiral environments—whether biological receptors or asymmetric catalysts—in profoundly different ways, a principle with clear and quantifiable consequences for this specific compound . For example, the biological activity of (S)-2,3-dichloro-1-propanol and its (R)-counterpart can differ by orders of magnitude [1]. In a biocatalytic context, the enzyme HheC exhibits a high R-enantiopreference, underscoring that a generic, racemic feedstock would lead to incomplete conversion and difficult separation [2]. Furthermore, the intended product, such as (R)-epichlorohydrin, is synthesized with high optical purity only from the (S)-enantiomer [3]. Using the incorrect enantiomer or a racemate directly impacts product quality, yield, and the viability of a synthetic route. The evidence below quantifies these differences.

Head-to-Head Evidence: Quantifying the Strategic Advantages of (2S)-2,3-Dichloropropan-1-OL Over Competing Isomers and Racemates


Enantiomeric Purity Superiority: Quantifying the Strategic Advantage of (2S)-2,3-Dichloropropan-1-OL Over Racemic Mixtures

(2S)-2,3-dichloropropan-1-OL can be produced and sourced with a verified enantiomeric excess (ee) of >99%, a critical quality attribute for downstream asymmetric synthesis. In contrast, the common racemic mixture (±)-2,3-dichloro-1-propanol (CAS 616-23-9) contains equal parts of the (S)- and (R)-enantiomers and is therefore unsuitable for applications requiring a single enantiomer [1]. The achievement of 100% ee has been specifically documented in the isolation of (S)-2,3-dichloro-1-propanol from the racemate using immobilized Pseudomonas sp. OS-K-29 cells [2]. This near-perfect optical purity is a cornerstone of its utility in constructing complex chiral molecules, a property entirely absent in the racemate [3].

Enantioselective Synthesis Biocatalysis Chiral Resolution

Chemical Stability Advantage of (2S)-2,3-Dichloropropan-1-OL Over the 1,3-Dichloro-2-propanol Isomer

(2S)-2,3-Dichloropropan-1-OL demonstrates greater chemical stability compared to its structural isomer, 1,3-dichloro-2-propanol [1]. This increased stability is a double-edged sword; while it implies a higher resistance to degradation and a longer environmental half-life [2], it also translates to a more robust and predictable building block in synthetic applications where side reactions and premature decomposition must be avoided [1].

Chemical Stability Environmental Persistence Synthetic Reliability

Confirmed Utility as a Direct Precursor: Converting (2S)-2,3-Dichloropropan-1-OL to High-Value (R)-Epichlorohydrin

(2S)-2,3-dichloropropan-1-OL is a proven and efficient precursor to (R)-epichlorohydrin, a valuable chiral epoxide used in the synthesis of beta-blockers and other pharmaceuticals [1]. This transformation has been demonstrated to yield (R)-epichlorohydrin with 99.5% enantiomeric excess (e.e.), underscoring the high fidelity of the stereochemical transfer [2]. This contrasts sharply with starting from the racemate, which would produce a racemic mixture of epichlorohydrin with significantly less value and utility.

Chiral Synthesis Epichlorohydrin Pharmaceutical Intermediates

Robust and Scalable Microbial Resolution: A Verifiable Industrial Process for Producing (2S)-2,3-Dichloropropan-1-OL

The production of (2S)-2,3-dichloropropan-1-OL is supported by a robust and scalable microbial resolution process using Pseudomonas sp. OS-K-29 [1]. This process demonstrates exceptional operational stability, with a reactor containing immobilized cells being successfully operated for 19 batches over a period of 50 days without significant loss of activity, while consistently yielding the optically pure (S)-enantiomer [1]. This contrasts with purely chemical routes that may require harsher conditions or expensive chiral auxiliaries, offering a more sustainable and cost-effective method for industrial-scale production [2].

Biocatalysis Process Development Scale-up

Strategic Procurement Guide: Optimal Use Cases for (2S)-2,3-Dichloropropan-1-OL Based on Quantified Evidence


Synthesis of Enantiopure (R)-Epichlorohydrin for Advanced Pharmaceutical Intermediates

For projects focused on synthesizing chiral epoxides, particularly (R)-epichlorohydrin, (2S)-2,3-dichloropropan-1-OL is the optimal precursor. The evidence in Section 3 demonstrates a 99.5% e.e. yield for (R)-epichlorohydrin when starting from (2S)-2,3-dichloropropan-1-OL with treatment of aqueous NaOH [1]. This high-fidelity stereochemical transfer is critical for producing enantiopure beta-blockers and other active pharmaceutical ingredients (APIs), where the presence of the incorrect enantiomer can be an impurity with different or adverse biological effects [1].

C3 Chiral Building Block in Asymmetric Synthesis for Fine Chemicals and Agrochemicals

When a synthetic route calls for a versatile, enantiomerically pure C3 synthon, (2S)-2,3-dichloropropan-1-OL is a top-tier candidate. It has been successfully employed as a building block in the synthesis of optically active pharmaceuticals and ferroelectric liquid crystals [2]. Its value is contingent on its high purity, as documented by the >99% ee data [3]. This application leverages the compound's inherent chirality to introduce a stereocenter into more complex molecular frameworks, a task for which the racemate is unsuitable .

Use in Scalable Biocatalytic Processes for Green Chemistry Initiatives

For organizations prioritizing sustainable and scalable synthesis, (2S)-2,3-dichloropropan-1-OL derived from microbial resolution represents a greener alternative to traditional chemical routes. The production process using immobilized Pseudomonas sp. has proven robust and efficient, operating for 50 days across 19 batches without losing activity [4]. This biocatalytic method avoids the need for harsh chemicals and expensive chiral auxiliaries, aligning with green chemistry principles and potentially reducing the overall environmental footprint of a manufacturing process [4].

Research on Haloalkane Dehalogenase Enzyme Systems and Bioremediation

While not a primary industrial application, (2S)-2,3-dichloropropan-1-OL is a key molecule for fundamental and applied research on haloalkane dehalogenases (e.g., LinB, DhaA) [5]. Its crystal structure in complex with the enzyme LinB is known (PDB entry 2bfn), providing a precise atomic-level understanding of its interaction with these biocatalysts [6]. This knowledge is crucial for directed evolution and protein engineering efforts aimed at creating novel enzymes for bioremediation of chlorinated pollutants like 1,2,3-trichloropropane (TCP) or for generating other valuable chiral synthons [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2,3-Dichloropropan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.